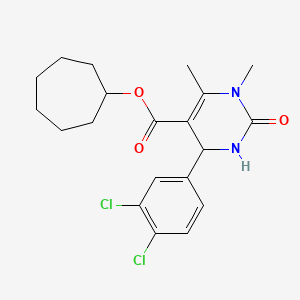![molecular formula C21H22BrFN2O4 B5190855 ethyl 4-[4-(3-bromo-4-methoxybenzoyl)-2-fluorophenyl]-1-piperazinecarboxylate](/img/structure/B5190855.png)
ethyl 4-[4-(3-bromo-4-methoxybenzoyl)-2-fluorophenyl]-1-piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[4-(3-bromo-4-methoxybenzoyl)-2-fluorophenyl]-1-piperazinecarboxylate, also known as BMS-986165, is a small molecule inhibitor of the Tyk2 kinase protein. Tyk2 is a member of the Janus kinase family, which is involved in the signaling pathways of cytokines. BMS-986165 has been developed as a potential treatment for autoimmune diseases, such as psoriasis and lupus, as well as inflammatory bowel disease.
Mechanism of Action
Ethyl 4-[4-(3-bromo-4-methoxybenzoyl)-2-fluorophenyl]-1-piperazinecarboxylate selectively inhibits the Tyk2 kinase protein, which is involved in the signaling pathways of cytokines. By inhibiting Tyk2, this compound reduces the production of pro-inflammatory cytokines, such as interleukin-23 and interferon-alpha. This results in a reduction of inflammation and autoimmune responses.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and improve disease pathology in preclinical models of autoimmune diseases. In addition, this compound has been shown to have a favorable safety profile in preclinical studies. This compound is rapidly absorbed and has a long half-life, which allows for once-daily dosing.
Advantages and Limitations for Lab Experiments
One advantage of ethyl 4-[4-(3-bromo-4-methoxybenzoyl)-2-fluorophenyl]-1-piperazinecarboxylate is its selectivity for Tyk2, which reduces the potential for off-target effects. However, one limitation of this compound is its relatively low potency compared to other Tyk2 inhibitors. This may limit its effectiveness in clinical trials.
Future Directions
For ethyl 4-[4-(3-bromo-4-methoxybenzoyl)-2-fluorophenyl]-1-piperazinecarboxylate include clinical trials in patients with autoimmune diseases, such as psoriasis and lupus. In addition, further preclinical studies are needed to fully understand the potential of this compound as a treatment for autoimmune diseases. Other future directions include the development of more potent Tyk2 inhibitors and the identification of biomarkers that can predict response to Tyk2 inhibitors.
Synthesis Methods
The synthesis of ethyl 4-[4-(3-bromo-4-methoxybenzoyl)-2-fluorophenyl]-1-piperazinecarboxylate involves a multi-step process starting with the reaction of 3-bromo-4-methoxybenzoic acid with 2-fluoro-4-nitroaniline to form the intermediate compound, 4-(3-bromo-4-methoxybenzoyl)-2-fluoroaniline. This intermediate is then reacted with piperazine and ethyl chloroformate to form the final product, this compound.
Scientific Research Applications
Ethyl 4-[4-(3-bromo-4-methoxybenzoyl)-2-fluorophenyl]-1-piperazinecarboxylate has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, this compound was shown to reduce skin inflammation and improve skin pathology. In a mouse model of lupus, this compound was shown to reduce autoantibody production and improve kidney function. These preclinical studies suggest that this compound has potential as a treatment for autoimmune diseases.
properties
IUPAC Name |
ethyl 4-[4-(3-bromo-4-methoxybenzoyl)-2-fluorophenyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrFN2O4/c1-3-29-21(27)25-10-8-24(9-11-25)18-6-4-15(13-17(18)23)20(26)14-5-7-19(28-2)16(22)12-14/h4-7,12-13H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLXOHLGHVFOLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)C3=CC(=C(C=C3)OC)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-bromophenyl)-3-(3-chlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5190778.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-2-methoxybenzamide](/img/structure/B5190786.png)
![2-[(2-fluorophenoxy)methyl]-N-(2-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5190789.png)
![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5190790.png)


![N-{1-methyl-1-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}aniline trifluoroacetate](/img/structure/B5190810.png)
![3-[(3-chlorophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one](/img/structure/B5190817.png)
![1-[6-(2,4-dichlorophenoxy)hexyl]piperidine](/img/structure/B5190836.png)
![5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5190843.png)
![2,2'-[(3,4-difluorobenzyl)imino]diethanol](/img/structure/B5190844.png)
![2-chloro-N-[2-(3-thienylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5190851.png)